molecular formula C6H12N2O B12884878 (4R,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine

(4R,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine

Cat. No.: B12884878
M. Wt: 128.17 g/mol
InChI Key: KHXXSTHNMREFPM-CRCLSJGQSA-N
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Description

(4R,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine is a chiral compound with a unique structure that includes an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with an aldehyde or ketone, followed by cyclization to form the oxazoline ring. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

(4R,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4R,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine is unique due to its specific chiral configuration and the presence of both ethyl and methyl groups on the oxazoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(4R,5S)-4-ethyl-5-methyl-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C6H12N2O/c1-3-5-4(2)9-6(7)8-5/h4-5H,3H2,1-2H3,(H2,7,8)/t4-,5+/m0/s1

InChI Key

KHXXSTHNMREFPM-CRCLSJGQSA-N

Isomeric SMILES

CC[C@@H]1[C@@H](OC(=N1)N)C

Canonical SMILES

CCC1C(OC(=N1)N)C

Origin of Product

United States

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